2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-(pyridin-2-yl)pyrimidin-4-ol
Description
This compound features a pyrimidin-4-ol core substituted with a pyridin-2-yl group at position 6 and a [(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl moiety at position 2. Its structure combines heterocyclic elements known for diverse bioactivities, including kinase inhibition and antimicrobial properties. The pyridinyl and oxadiazole substituents enhance π-π stacking and hydrogen-bonding interactions, critical for target binding .
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-4-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c24-15-10-14(13-8-4-5-9-19-13)20-18(21-15)26-11-16-22-17(23-25-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXIYGWPQAXTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-(pyridin-2-yl)pyrimidin-4-ol typically involves multiple steps. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole ring, which is a key component of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl or pyridinyl rings.
Scientific Research Applications
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-(pyridin-2-yl)pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
6-(4-Methoxyphenyl) Analog (BI58108)
- Structure : Differs by replacing the pyridin-2-yl group with a 4-methoxyphenyl substituent.
- Molecular Formula : C₂₀H₁₆N₄O₃S vs. C₂₀H₁₅N₅O₂S (target compound).
- Molecular Weight : 392.43 g/mol vs. 393.44 g/mol.
6-(1H-Tetrazol-5-yl) Derivative (Compound 19a)
- Structure : Features a tetrazole group instead of pyridin-2-yl.
- Synthesis : Prepared via NH₄Cl/NaN₃ reflux, introducing a polar tetrazole moiety.
- Impact : Enhances water solubility (predicted aqueous solubility > 50 mg/mL) but reduces CNS penetration due to high polarity .
Oxadiazole Substituent Modifications
3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl Derivative
- Structure : Fluorine substitution on the oxadiazole’s phenyl ring.
- Effect: Fluorine’s electronegativity improves metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) compared to the non-fluorinated parent compound (t₁/₂ ≈ 3 hours) .
3-Isopropyl-[1,2,4]oxadiazol-5-yl Piperidine-Linked Analogs
- Structure : Oxadiazole linked to a piperidine ring, as in GPR119 agonists.
- Activity : Demonstrated EC₅₀ < 10 nM in cAMP assays for diabetes targets, highlighting the role of oxadiazole in receptor activation .
Sulfanyl Linker Replacements
Tetrazole-Sulfanyl Analog (CAS 669745-87-3)
- Structure : Replaces pyrimidin-4-ol with pyrimidin-4-one and incorporates a tetrazole-sulfanyl group.
- Properties : Higher density (1.42 g/cm³ vs. 1.35 g/cm³) and pKa (8.30 vs. 7.10), suggesting stronger hydrogen-bond acceptor capacity .
Research Findings and Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | C₂₀H₁₅N₅O₂S | 393.44 | Pyridin-2-yl, Oxadiazole | 2.8 | 12.5 |
| BI58108 (6-(4-MeO-Ph)) | C₂₀H₁₆N₄O₃S | 392.43 | 4-Methoxyphenyl | 3.2 | 8.7 |
| Compound 19a (Tetrazole) | C₁₄H₈N₆O₃ | 308.25 | Tetrazol-5-yl | 1.5 | 52.3 |
| CAS 669745-87-3 | C₁₉H₁₇N₇OS | 391.45 | Tetrazole-sulfanyl | 2.1 | 18.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
